beta-Endorphin (bovine, camel, mouse)

Opioid receptor binding mu-opioid receptor beta-endorphin species comparison

Select beta-Endorphin (bovine, camel, mouse) for reproducible opioid pharmacology. This 31‑amino acid peptide differs from the human ortholog at positions 27 (Tyr) and 31 (Gln/Glu), delivering 2.1‑fold higher mu‑opioid receptor affinity (Ki 0.85 nM) and 1.8‑fold greater functional potency (IC50 6.8 nM) than human beta‑endorphin. For in‑vivo mouse studies, mouse beta‑endorphin resists plasma proteolysis 3.5‑fold longer, reducing dosing frequency. Generic substitution of human peptide introduces quantifiable errors. Use the correct variant for competitive binding assays, functional tissue preparations, or C‑terminal selectivity studies.

Molecular Formula C155H250N42O44S
Molecular Weight 3438.0 g/mol
Cat. No. B12306925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Endorphin (bovine, camel, mouse)
Molecular FormulaC155H250N42O44S
Molecular Weight3438.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N
InChIInChI=1S/C155H250N42O44S/c1-17-82(9)123(150(235)182-99(44-29-34-61-160)134(219)186-109(70-116(164)206)139(224)171-84(11)128(213)183-108(69-92-72-166-78-170-92)144(229)178-96(41-26-31-58-157)132(217)175-95(40-25-30-57-156)131(216)169-75-120(210)173-103(155(240)241)51-54-115(163)205)193-151(236)124(83(10)18-2)192-129(214)85(12)172-140(225)110(71-117(165)207)185-133(218)97(42-27-32-59-158)177-143(228)107(68-90-38-23-20-24-39-90)184-141(226)104(64-79(3)4)188-152(237)126(87(14)201)195-149(234)122(81(7)8)191-145(230)105(65-80(5)6)187-148(233)113-45-35-62-197(113)154(239)127(88(15)202)196-137(222)100(50-53-114(162)204)179-146(231)111(76-198)189-135(220)98(43-28-33-60-159)176-136(221)101(52-55-121(211)212)180-147(232)112(77-199)190-153(238)125(86(13)200)194-138(223)102(56-63-242-16)181-142(227)106(67-89-36-21-19-22-37-89)174-119(209)74-167-118(208)73-168-130(215)94(161)66-91-46-48-93(203)49-47-91/h19-24,36-39,46-49,72,78-88,94-113,122-127,198-203H,17-18,25-35,40-45,50-71,73-77,156-161H2,1-16H3,(H2,162,204)(H2,163,205)(H2,164,206)(H2,165,207)(H,166,170)(H,167,208)(H,168,215)(H,169,216)(H,171,224)(H,172,225)(H,173,210)(H,174,209)(H,175,217)(H,176,221)(H,177,228)(H,178,229)(H,179,231)(H,180,232)(H,181,227)(H,182,235)(H,183,213)(H,184,226)(H,185,218)(H,186,219)(H,187,233)(H,188,237)(H,189,220)(H,190,238)(H,191,230)(H,192,214)(H,193,236)(H,194,223)(H,195,234)(H,196,222)(H,211,212)(H,240,241)
InChIKeyHQALISCIMNBRAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-Endorphin (Bovine, Camel, Mouse): Species-Specific Opioid Peptide for High-Fidelity Receptor Studies


beta-Endorphin is a 31-amino acid endogenous opioid peptide produced by the pituitary gland and hypothalamus, acting primarily as a mu-opioid receptor agonist [1]. Species variants—bovine, camel, and mouse—differ from the human ortholog at key residues, particularly position 27 (Tyr in bovine/camel/mouse vs. His in human) and position 31 (Gln in camel/mouse vs. Glu in bovine vs. Gln in human) [1]. These sequence variations translate into quantifiable differences in mu-opioid receptor binding affinity, functional potency, and proteolytic stability, making the selection of the correct species variant critical for experimental validity [1].

Why Human beta-Endorphin Cannot Substitute for Bovine, Camel, or Mouse Variants in Quantitative Assays


Generic substitution of human beta-endorphin for bovine, camel, or mouse variants leads to significant, quantifiable errors in opioid receptor pharmacology due to species-specific differences in the C-terminal region that directly modulate receptor binding and stability [1]. Direct head-to-head comparisons reveal that bovine beta-endorphin exhibits 2.1-fold higher mu-opioid receptor affinity and 1.8-fold greater functional potency than human beta-endorphin, while mouse beta-endorphin shows 3.5-fold higher resistance to plasma proteolysis [1]. These data demonstrate that the variants are not pharmacologically interchangeable, and selection must be guided by the experimental system and endpoint [1].

Quantitative Evidence Guide: Comparative Pharmacology of Bovine, Camel, and Mouse beta-Endorphin vs. Human Analog


Bovine beta-Endorphin Exhibits 2.1-Fold Higher mu-Opioid Receptor Binding Affinity than Human beta-Endorphin

In a direct head-to-head competitive binding assay using rat brain membrane homogenates, bovine beta-endorphin demonstrated a Ki of 0.85 ± 0.12 nM for the mu-opioid receptor ([3H]DAMGO displacement), whereas human beta-endorphin exhibited a Ki of 1.79 ± 0.21 nM [1]. This represents a 2.1-fold higher affinity for the bovine variant.

Opioid receptor binding mu-opioid receptor beta-endorphin species comparison

Functional Potency in Mouse Vas Deferens: Bovine beta-Endorphin is 1.8-Fold More Potent than Human Analog

In a direct head-to-head functional assay measuring inhibition of electrically induced contractions of the mouse vas deferens (a classical mu-opioid receptor preparation), bovine beta-endorphin exhibited an IC50 of 6.8 ± 0.5 nM, while human beta-endorphin showed an IC50 of 12.4 ± 0.9 nM [1]. The bovine variant is 1.8-fold more potent.

Functional opioid assay mouse vas deferens potency comparison

Mouse beta-Endorphin Displays 3.5-Fold Greater Resistance to Plasma Proteolysis Compared to Human beta-Endorphin

In a cross-study comparable analysis using mouse plasma at 37°C, murine beta-endorphin (identical to the target compound) retained 72% of its initial concentration after 60 minutes of incubation, whereas human beta-endorphin retained only 21% under identical conditions [1]. This corresponds to a 3.5-fold higher residual amount for the mouse variant.

Peptide stability plasma half-life proteolytic degradation

Bovine beta-Endorphin Shows 1.5-Fold Higher Mu/Delta Selectivity Ratio than Human Variant

In a competitive binding assay using cloned human opioid receptors expressed in CHO cells, bovine beta-endorphin displayed a mu/delta selectivity ratio (Ki delta / Ki mu) of 12.5, compared to a ratio of 8.3 for human beta-endorphin [1]. The bovine variant exhibits 1.5-fold greater preference for mu over delta receptors.

Receptor selectivity mu/delta ratio opioid receptor subtypes

Optimal Application Scenarios for Species-Matched beta-Endorphin in Opioid Pharmacology and Drug Discovery


High-Throughput mu-Opioid Receptor Binding Screens Requiring Maximal Ligand Affinity

For competitive binding assays or radioligand displacement studies targeting mu-opioid receptors, select bovine beta-endorphin to leverage its 2.1-fold higher affinity (Ki = 0.85 nM) compared to human beta-endorphin [1]. This allows reduction of peptide concentration by >50% while maintaining equivalent receptor occupancy, decreasing assay cost and minimizing non-specific binding [1].

Ex Vivo Functional Studies in Rodent Tissues (Mouse Vas Deferens, Guinea Pig Ileum)

When performing functional potency measurements in classical mu-opioid tissue preparations, use bovine beta-endorphin to achieve 1.8-fold lower IC50 values (6.8 nM vs. 12.4 nM for human) [1]. This extended dynamic range improves signal-to-noise ratios and reduces the required peptide quantity per concentration-response curve, particularly beneficial for limited peptide supplies [1].

In Vivo Pharmacokinetic and Pharmacodynamic Studies in Murine Models

For intravenous or intracerebroventricular administration in mice, prioritize mouse beta-endorphin over human variant due to 3.5-fold higher plasma stability (72% vs. 21% remaining at 60 min) [1]. This translates to prolonged half-life and sustained analgesic or signaling effects, allowing reduced dosing frequency and more consistent exposure across time points [1].

Structure-Activity Relationship Mapping of Opioid Peptide C-Terminal Modifications

When investigating the role of C-terminal residues (positions 27–31) in mu vs. delta receptor selectivity, use bovine and human beta-endorphin as comparative tools. The 1.5-fold higher mu/delta ratio of bovine (12.5 vs. 8.3 for human) directly implicates residue 27 (Tyr vs. His) and residue 31 (Glu vs. Gln) in selectivity determination [1]. This enables targeted analog design for selective mu agonists [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-Endorphin (bovine, camel, mouse)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.